![molecular formula C16H16F2N4O2 B2909960 N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448036-15-4](/img/structure/B2909960.png)
N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, commonly known as DFP-10825, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
DFP-10825 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. DFP-10825 enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function. In cancer cells, DFP-10825 induces apoptosis by activating the mitochondrial pathway. In the immune system, DFP-10825 modulates the activity of immune cells, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in animal models. In the brain, DFP-10825 enhances cognitive function and memory retention by increasing neurotransmitter release and synaptic plasticity. In cancer cells, DFP-10825 induces apoptosis by activating the mitochondrial pathway. In the immune system, DFP-10825 modulates the activity of immune cells, leading to reduced inflammation and improved immune function.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its potency, selectivity, and stability. However, DFP-10825 also has some limitations, including its solubility and bioavailability. These limitations can affect the ability to administer the drug in animal models and may limit its therapeutic potential.
Orientations Futures
DFP-10825 has shown potential therapeutic applications in various scientific research areas, including neuroscience, oncology, and immunology. Future research directions for DFP-10825 include the development of more potent and selective analogs, the investigation of its therapeutic potential in various disease models, and the exploration of its mechanisms of action in greater detail. Additionally, the use of DFP-10825 in combination with other drugs or therapies may enhance its therapeutic potential and improve its clinical efficacy.
Méthodes De Synthèse
DFP-10825 is synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis process involves the condensation of 2,6-difluoroaniline with pyrazine-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the coupling of the resulting amine with piperidine-1-carboxylic acid chloride to yield DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has shown potential therapeutic applications in various scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to enhance cognitive function and memory retention in animal models. In oncology, DFP-10825 has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, DFP-10825 has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-12-2-1-3-13(18)15(12)21-16(23)22-8-4-11(5-9-22)24-14-10-19-6-7-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXOHIUUNQWUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.